3-ethyl-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methoxyaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group and a methoxy group attached to the benzene ring, specifically at the 3 and 2 positions, respectively. The presence of these substituents influences its chemical reactivity and physical properties, making it a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-ethyl-2-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of palladium-catalyzed amination reactions is also common, where aryl halides are reacted with amines in the presence of a palladium catalyst and a suitable base .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in its precursor can be reduced to an amine using hydrogenation or chemical reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methoxyaniline finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-ethyl-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
3-Methoxyaniline: Lacks the ethyl group, resulting in different reactivity and applications.
3-Ethylaniline: Lacks the methoxy group, affecting its chemical properties and uses.
2-Methoxyaniline:
Uniqueness: 3-Ethyl-2-methoxyaniline is unique due to the combined presence of both the ethyl and methoxy groups, which influence its chemical reactivity and physical properties. This combination makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
67291-59-2 |
---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-ethyl-2-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6H,3,10H2,1-2H3 |
InChI-Schlüssel |
XTFYPNHCQILMKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)N)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.